2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline
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Overview
Description
2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a quinoline core substituted with two benzothiophene-piperazine moieties, making it a complex and intriguing molecule for various studies.
Mechanism of Action
Target of Action
The primary targets of 2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline, also known as Brexpiprazole , are the Dopamine D2 and Serotonin 5-HT1A receptors . These receptors play crucial roles in regulating mood, cognition, and behavior.
Mode of Action
It also acts as an antagonist at the Serotonin 5-HT2A receptor, blocking the action of serotonin at this receptor .
Biochemical Pathways
By modulating the activity of these receptors, Brexpiprazole influences several biochemical pathways involved in mood regulation and cognitionIt is known that the modulation of dopamine and serotonin activity can influence mood, cognition, and behavior .
Pharmacokinetics
Like many similar compounds, its bioavailability is likely influenced by factors such as dosage form, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of Brexpiprazole’s action result in its therapeutic effects. By modulating the activity of dopamine and serotonin receptors, it can help to balance mood and improve symptoms in conditions such as schizophrenia and major depressive disorder (MDD) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Brexpiprazole. These can include factors such as the patient’s overall health status, co-administration with other medications, and individual genetic factors that can influence drug metabolism . The stability of the compound can also be influenced by storage conditions .
Biochemical Analysis
Cellular Effects
The effects of 2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline on various types of cells and cellular processes are currently being studied . Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline may change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the reaction of 2,7-dihydroxyquinoline with 4-(1-benzothiophen-4-yl)piperazine in the presence of a suitable base and solvent . The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of partially or fully reduced quinoline compounds .
Scientific Research Applications
2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with serotonin and dopamine receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-(benzothiophen-4-yl)piperazin-1-yl)butane: Shares structural similarities but differs in the length of the alkyl chain connecting the piperazine moieties.
7-(4-(4-(benzothiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one: Another quinoline derivative with similar functional groups but different substitution patterns.
Uniqueness
2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its ability to interact with multiple receptor types and its potential for diverse applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
2,7-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47N5O2S2/c1(17-43-19-23-45(24-20-43)37-7-5-9-39-34(37)15-29-49-39)3-27-47-33-13-11-32-12-14-41(42-36(32)31-33)48-28-4-2-18-44-21-25-46(26-22-44)38-8-6-10-40-35(38)16-30-50-40/h5-16,29-31H,1-4,17-28H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPODQCMORKORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=N3)OCCCCN4CCN(CC4)C5=C6C=CSC6=CC=C5)C7=C8C=CSC8=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.